molecular formula C13H8ClNO3 B11631376 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] CAS No. 6212-87-9

2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]

Cat. No.: B11631376
CAS No.: 6212-87-9
M. Wt: 261.66 g/mol
InChI Key: QYQUQVGNGMMTFK-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a chemical compound that belongs to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its oxime group, which is derived from hydroxylamine, and a chlorobenzoyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

    Substitution: The oxime and chlorobenzoyl groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of new oxime or chlorobenzoyl-substituted compounds.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it an effective agent in redox processes. In biological systems, this compound can generate reactive oxygen species (ROS) and interact with cellular components, leading to oxidative stress and potential cell death. The oxime group can also participate in hydrogen bonding and nucleophilic attacks, further influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is unique due to the presence of both an oxime and a chlorobenzoyl group

Properties

CAS No.

6212-87-9

Molecular Formula

C13H8ClNO3

Molecular Weight

261.66 g/mol

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate

InChI

InChI=1S/C13H8ClNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H

InChI Key

QYQUQVGNGMMTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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